molecular formula C13H21Cl3N2O B4229168 N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4229168
M. Wt: 327.7 g/mol
InChI Key: YIUPJAYREBYCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzyl group substituted with chlorine and ethoxy groups, attached to an ethanediamine backbone. This compound is often used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-4-ethoxybenzyl)ethanamine hydrochloride
  • N-(3,5-dichloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride
  • N-(3,5-dichloro-4-ethoxybenzyl)-4-phenyl-2-butanamine hydrochloride

Uniqueness

N’-(3,5-dichloro-4-ethoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride stands out due to its specific substitution pattern on the benzyl group and the presence of the dimethyl-ethanediamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-4-18-13-11(14)7-10(8-12(13)15)9-16-5-6-17(2)3;/h7-8,16H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPJAYREBYCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCN(C)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.